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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers designing and optimizing quantitative PCR (qPCR) assays

for the human Mitochondrial Ribosomal Protein S31 (MRPS31) gene.

Frequently Asked Questions (FAQs)
Q1: What is MRPS31 and why is it studied using qPCR?

A1: MRPS31 is a protein encoded by the nuclear genome that is a component of the small

subunit of the mitochondrial ribosome.[1][2] These ribosomes are essential for translating

messenger RNA (mRNA) from mitochondrial DNA into proteins that are critical for cellular

respiration. Quantitative PCR is a sensitive and specific method used to measure the

expression levels of the MRPS31 gene, providing insights into mitochondrial function and its

potential dysregulation in various diseases, including cancer.[3][4]

Q2: Are there any specific challenges when designing qPCR primers for MRPS31?

A2: Yes, a key challenge is the presence of known pseudogenes for MRPS31 on

chromosomes 3 and 13.[5][6] It is crucial to design primers that specifically amplify the

transcript of the functional MRPS31 gene and not these non-functional pseudogenes to ensure

accurate quantification.[7][8]

Q3: Where can I find the reference sequence for human MRPS31 to design my primers?
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A3: The reference sequence for the human MRPS31 gene can be found in the National Center

for Biotechnology Information (NCBI) database under Gene ID: 10240.[6] It is recommended to

use the RefSeq accession number (e.g., NM_005992.4) for the specific transcript you intend to

study.

Q4: What are the general characteristics of good qPCR primers for MRPS31?

A4: Generally, good qPCR primers for MRPS31 should be:

18-24 nucleotides in length.

Have a GC content between 40-60%.

Have a melting temperature (Tm) between 60-65°C, with the forward and reverse primers'

Tm within 5°C of each other.

Span an exon-exon junction to avoid amplification of genomic DNA.

Be specific to the MRPS31 transcript and not amplify its pseudogenes.[2][8]

Result in an amplicon size between 70 and 200 base pairs.
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Problem Potential Cause Recommended Solution

No amplification or very late

amplification (High Ct value)

1. Poor primer design leading

to low efficiency. 2. Suboptimal

annealing temperature. 3.

Degraded RNA or inefficient

cDNA synthesis. 4. Presence

of PCR inhibitors.

1. Redesign primers using

software like NCBI's Primer-

BLAST, ensuring they are

specific to MRPS31 and do not

target pseudogenes. 2.

Perform a temperature

gradient qPCR to determine

the optimal annealing

temperature. 3. Check RNA

integrity and use a reliable

reverse transcription kit. 4.

Dilute the cDNA template to

reduce inhibitor concentration.

Multiple peaks in the melt

curve analysis

1. Non-specific amplification of

other genes or pseudogenes.

2. Formation of primer-dimers.

1. Verify primer specificity

using NCBI's Primer-BLAST

against the human genome.

Redesign primers to be more

specific to MRPS31. 2.

Increase the annealing

temperature or redesign

primers to have less self-

complementarity.

Low amplification efficiency

(<90%)

1. Suboptimal primer

concentration. 2. Incorrect

annealing temperature. 3.

Poorly designed primers.

1. Titrate the forward and

reverse primer concentrations

(e.g., 100-500 nM) to find the

optimal combination. 2.

Optimize the annealing

temperature using a gradient

PCR. 3. Re-evaluate primer

design for secondary

structures and specificity.

Amplification in the No

Template Control (NTC)

1. Contamination of reagents

or workspace with template

1. Use fresh, nuclease-free

water and reagents.

Decontaminate pipettes and
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DNA. 2. Primer-dimer

formation.

work surfaces. 2. Analyze the

melt curve of the NTC; a peak

at a lower temperature than

the target amplicon indicates

primer-dimers. Optimize primer

concentration and annealing

temperature.

Experimental Protocols
Protocol 1: In-Silico Primer Design for Human MRPS31
using NCBI Primer-BLAST

Retrieve the MRPS31 sequence: Navigate to the NCBI Gene database and search for

"MRPS31 human". Obtain the RefSeq mRNA sequence (e.g., NM_005992.4).

Open Primer-BLAST: Go to the NCBI Primer-BLAST tool.

Enter the sequence: Paste the MRPS31 RefSeq accession number into the "PCR Template"

field.

Set primer parameters:

PCR product size: 70 to 200 base pairs.

Primer melting temperatures (Tm): Min 60°C, Opt 62°C, Max 65°C. Max Tm difference

2°C.

Specify exon/intron selection: Choose "Primer must span an exon-exon junction". This is

crucial to avoid amplification from genomic DNA.

Set specificity checking parameters:

Organism:Homo sapiens (taxid:9606).

Database: RefSeq mRNA. This will help in identifying potential off-target amplification.
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Advanced parameters: Under "Primer-pair specificity checking parameters," ensure that the

tool checks for specificity against the human genome to avoid amplification of pseudogenes.

Submit and analyze results: Review the returned primer pairs. Select a pair with a low

"specificity" score (meaning fewer potential off-targets) and that meets the desired

parameters.

Protocol 2: Experimental Validation of MRPS31 Primers
Prepare a cDNA dilution series: Perform reverse transcription on a high-quality RNA sample.

Create a 5-point 10-fold serial dilution of the resulting cDNA.

Set up the qPCR reaction: For each primer pair to be tested, set up reactions in triplicate for

each point in the dilution series, plus a no-template control (NTC).

Perform the qPCR: Use a standard qPCR protocol with a dissociation curve stage.

Analyze the results:

Standard Curve: Plot the Ct values against the log of the cDNA concentration. The slope

of the line should be between -3.1 and -3.6, corresponding to an amplification efficiency of

90-110%. The R-squared value should be >0.99.

Melt Curve Analysis: A single, sharp peak in the dissociation curve for all dilutions

indicates specific amplification of a single product. The NTC should show no amplification

or a significantly later and lower peak corresponding to primer-dimers.

Agarose Gel Electrophoresis: Run the qPCR product on a 2% agarose gel to confirm a

single band of the expected size.

Data Presentation
Table 1: Recommended in-silico designed primer set for human MRPS31 qPCR.
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Primer
Name

Sequence
(5' to 3')

Amplicon
Size (bp)

Tm (°C)
GC Content
(%)

Exon
Junction
Spanning

MRPS31_Fw

d

CAGGAGGC

TATTGCCAA

GGT

145 60.3 55
Yes (Exon 3-

4)

MRPS31_Re

v

TGCCTTCA

GGATCTTGA

GCA

145 60.3 50

Disclaimer: This primer set has been designed in-silico to be specific for the human MRPS31

transcript and to avoid known pseudogenes. Experimental validation as described in Protocol 2

is essential before use in quantitative studies.

Table 2: Example of expected qPCR results for a validated MRPS31 primer set.

Parameter Ideal Value Acceptable Range

Amplification Efficiency 100% 90 - 110%

Standard Curve Slope -3.32 -3.1 to -3.6

R² of Standard Curve >0.99 >0.985

Melt Curve Single Peak Single Peak

NTC Ct Value Undetermined >35 or undetermined
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Caption: Workflow for MRPS31 qPCR primer design and validation.
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Caption: Role of MRPS31 in mitochondrial function and cancer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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